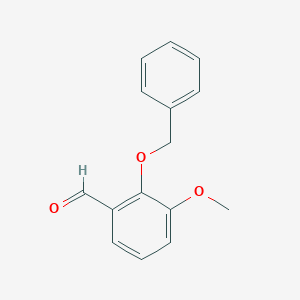

2-(ベンジルオキシ)-3-メトキシベンズアルデヒド

概要

説明

2-(Benzyloxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of a benzaldehyde group substituted with benzyloxy and methoxy groups

科学的研究の応用

2-(Benzyloxy)-3-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

作用機序

Target of Action

Benzylic compounds are known to exhibit enhanced reactivity due to the adjacent aromatic ring . This suggests that the compound may interact with biological targets that have affinity for benzylic structures.

Mode of Action

It’s known that benzylic compounds can undergo various reactions such as sn1, sn2, and e1 due to the adjacent aromatic ring . This could imply that 2-(Benzyloxy)-3-methoxybenzaldehyde might interact with its targets through similar mechanisms.

Biochemical Pathways

Benzylic compounds are known to be involved in various biochemical processes, including oxidative degradation . Therefore, it’s plausible that 2-(Benzyloxy)-3-methoxybenzaldehyde could influence similar pathways.

Pharmacokinetics

It’s known that the suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of organoboron compounds, results in products with relatively stable and environmentally benign properties . This suggests that 2-(Benzyloxy)-3-methoxybenzaldehyde might exhibit similar characteristics, potentially influencing its bioavailability.

Result of Action

The compound’s benzylic structure suggests that it could induce changes in cellular processes through its interactions with various biological targets .

Action Environment

The action of 2-(Benzyloxy)-3-methoxybenzaldehyde could be influenced by various environmental factors. For instance, the stability and reactivity of benzylic compounds can be affected by factors such as temperature, pH, and the presence of other chemical species . Therefore, these factors could potentially influence the action, efficacy, and stability of 2-(Benzyloxy)-3-methoxybenzaldehyde.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-methoxybenzaldehyde typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for 2-(Benzyloxy)-3-methoxybenzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Types of Reactions:

Oxidation: The aldehyde group in 2-(Benzyloxy)-3-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy and methoxy groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include bases or acids as catalysts.

Major Products Formed:

Oxidation: 2-(Benzyloxy)-3-methoxybenzoic acid.

Reduction: 2-(Benzyloxy)-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

類似化合物との比較

2-(Benzyloxy)benzaldehyde: Similar structure but lacks the methoxy group.

3-Methoxybenzaldehyde: Similar structure but lacks the benzyloxy group.

2-(Benzyloxy)-3-methoxybenzoic acid: Oxidized form of 2-(Benzyloxy)-3-methoxybenzaldehyde.

Uniqueness: 2-(Benzyloxy)-3-methoxybenzaldehyde is unique due to the presence of both benzyloxy and methoxy groups, which can influence its reactivity and potential applications. The combination of these functional groups provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.

生物活性

2-(Benzyloxy)-3-methoxybenzaldehyde, commonly referred to as benzyl vanillin, is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, particularly its anticancer potential, mechanisms of action, and pharmacological implications.

Chemical Structure and Properties

The molecular formula of 2-(benzyloxy)-3-methoxybenzaldehyde is , with a molecular weight of approximately 286.34 g/mol. The compound features a methoxy group and a benzyloxy group attached to a benzaldehyde moiety, which contributes to its reactivity and biological activity.

Anticancer Activity

Research has demonstrated that 2-(benzyloxy)-3-methoxybenzaldehyde exhibits significant anticancer properties , particularly against various leukemia cell lines:

- Cell Lines Tested : The compound has shown effectiveness against HL-60 leukemia cells, with studies indicating its ability to induce apoptosis and inhibit cell proliferation.

- Mechanism of Action : The anticancer activity is attributed to its influence on cell cycle progression, particularly at the G2/M phase, leading to mitochondrial dysfunction and subsequent apoptosis .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL-60 | 25.4 | Induces apoptosis via mitochondrial disruption |

| U937 | 20.0 | Cell cycle arrest at G2/M phase |

Pharmacological Implications

The compound's structural characteristics suggest potential interactions with various biological targets:

- Cytochrome P450 Inhibition : Studies indicate that 2-(benzyloxy)-3-methoxybenzaldehyde may inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6), which are critical for drug metabolism. This inhibition could lead to significant drug-drug interactions, necessitating further investigation into its pharmacokinetics.

- DNA Binding Studies : Research indicates that this compound binds to DNA through the groove region, with binding constants suggesting strong interaction capabilities. This property is essential for its anticancer activity as it may interfere with DNA replication and transcription processes .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of 2-(benzyloxy)-3-methoxybenzaldehyde:

- Synthesis and Evaluation : A study synthesized various derivatives of benzyl vanillin and evaluated their anticancer activities against HL-60 cells. The results indicated that modifications to the benzyl vanillin structure enhanced cytotoxicity compared to the parent compound .

- Comparative Analysis : A comparative analysis of benzyl vanillin derivatives showed that certain modifications significantly increased their potency against leukemia cells. For instance, compounds fused with benzimidazole structures exhibited improved specificity and efficacy .

特性

IUPAC Name |

3-methoxy-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBGOVZWCRLLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361452 | |

| Record name | 2-(benzyloxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2011-06-5 | |

| Record name | 2-(benzyloxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(Benzyloxy)-3-methoxybenzaldehyde exert its anti-leukemic effects?

A1: Research suggests that 2-(Benzyloxy)-3-methoxybenzaldehyde, also referred to as benzyl-o-vanillin (Bn1), exhibits anti-proliferative activity against HL60 leukemia cells. [] This activity is attributed to its ability to disrupt mitochondrial function and induce apoptosis. [] While Bn1 itself shows some anti-cancer activity, combining it with other structures like benzimidazole and benzenesulfonate significantly enhances its potency. [] For instance, derivatives like 2XP (N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole) and 3BS ((R) and (S)-1-(2-benzyloxy-3-methoxyphenyl)-2, 2, 2-trichloroethyl benzenesulfonate) demonstrate stronger anti-leukemic effects compared to Bn1 alone. [] These derivatives induce cell death in U937 leukemic cells through DNA fragmentation, leading to the activation of caspase 9, a key protein in the intrinsic apoptotic pathway. []

Q2: How do the structural modifications in 2XP and 3BS contribute to their enhanced anti-leukemic activity?

A2: Both 2XP and 3BS exhibit strong DNA binding affinity, primarily through interactions within the minor groove of the DNA helix. [] This binding is primarily driven by hydrophobic interactions rather than electrostatic forces. [] Studies employing equilibrium binding titration, viscosity measurements, and computational modeling support this mechanism. [] The increased size and hydrophobicity of 2XP and 3BS, compared to Bn1, likely contribute to their enhanced DNA binding affinity and, consequently, their improved anti-leukemic activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。